ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazole ring fused with a pyridazine ring, along with a fluorophenyl group, makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
The synthesis of ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the fluorophenyl group: This step typically involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazolopyridazine core.
Attachment of the sulfanylacetyl group: This can be done through a thiol-ene reaction where a thiol group is added to an alkene precursor.
Formation of the piperazine carboxylate: This final step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of a base to form the ester linkage.
Chemical Reactions Analysis
Ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyridazine core can interact with enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to the target proteins, while the sulfanylacetyl group can form covalent bonds with the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Ethyl 4-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other triazolopyridazine derivatives:
Ethyl 4-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate: This compound has a similar structure but with a different substituent on the triazolopyridazine core.
Ethyl 4-[3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether: This compound has a thiadiazole ring instead of a pyridazine ring, which alters its biological activity.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-2-30-20(29)26-11-9-25(10-12-26)18(28)13-31-17-8-7-16-22-23-19(27(16)24-17)14-3-5-15(21)6-4-14/h3-8H,2,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVQHLPUSJRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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